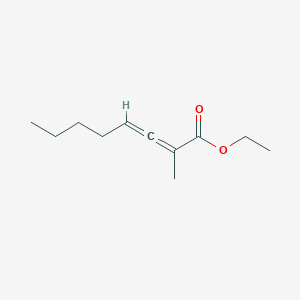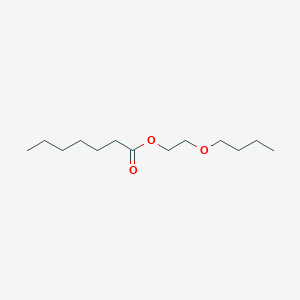
2-Butoxyethyl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl heptanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the reaction of heptanoic acid with 2-butoxyethanol. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxyethyl heptanoate is synthesized through an esterification reaction between heptanoic acid and 2-butoxyethanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to speed up the reaction. The general reaction is as follows:
Heptanoic acid+2-Butoxyethanol→2-Butoxyethyl heptanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced during the reaction is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into heptanoic acid and 2-butoxyethanol.
Oxidation: It can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Heptanoic acid and 2-butoxyethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl heptanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-butoxyethyl heptanoate involves its interaction with biological membranes and enzymes. It can act as a solvent, facilitating the transport of other molecules across cell membranes. Additionally, it can be metabolized by enzymes in the liver, leading to the formation of metabolites that may exert biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Butoxyethyl heptanoate can be compared with other esters such as ethyl heptanoate and butyl acetate. While all these compounds share similar ester functional groups, their unique alkyl chains give them distinct properties and applications. For example:
Ethyl heptanoate: Known for its fruity odor and used in flavorings.
Butyl acetate: Commonly used as a solvent in paints and coatings.
These comparisons highlight the unique properties of this compound, making it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
5454-20-6 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
2-butoxyethyl heptanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-8-9-13(14)16-12-11-15-10-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
KZVONZSDPNHDRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
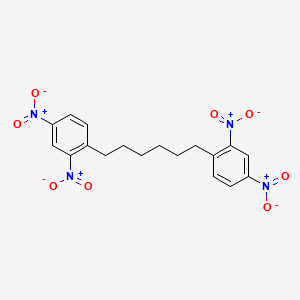

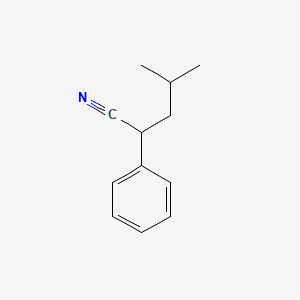
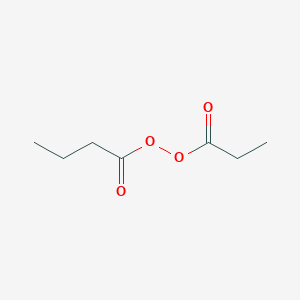

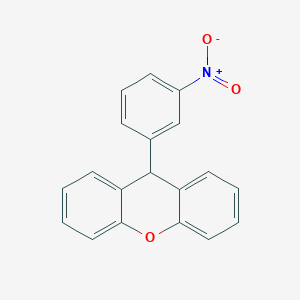
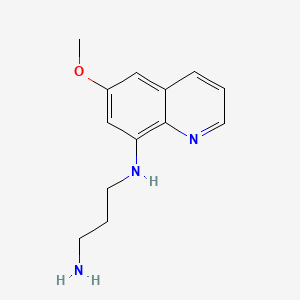
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
